

# A Comparative Analysis of the Cost-Effectiveness of Senna-Based Laxatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of **Senna**-Based Laxatives with Other Common Alternatives for the Treatment of Constipation, Supported by Experimental Data.

This guide provides a comprehensive comparative study on the cost-effectiveness of **Senna**-based laxatives, juxtaposed with other widely used alternatives such as polyethylene glycol (PEG), lactulose, and bisacodyl. The following sections detail the clinical efficacy, cost analysis, and underlying mechanisms of action of these laxatives, presenting quantitative data in structured tables and illustrating complex biological and experimental processes through detailed diagrams. This objective analysis is intended to support evidence-based decision-making in research, clinical development, and pharmacological innovation.

### **Comparative Efficacy and Cost-Effectiveness**

The therapeutic choice in constipation management is often guided by a balance between efficacy, safety, and cost. Clinical evidence suggests that while newer agents are available, traditional laxatives like **Senna** remain a cost-effective option.

A systematic review of treatments for chronic constipation indicated that a **Senna**-fibre combination was compared with lactulose, and both were reported to be cost-effective.[1] One study in long-stay elderly patients found a **Senna**-fibre combination to be significantly more effective than lactulose at a lower cost.[2] [3] The cost per stool was reported as 10.3p for the **Senna**-fibre combination compared to 39.7p for lactulose.[2][3]

When compared with other stimulant laxatives like bisacodyl, both have shown satisfactory cleansing results for procedures like colonoscopy, with no significant difference in effectiveness. However, user ratings and reported side effects can vary. For instance, on Drugs.com, both bisacodyl and **Senna** have an average rating of 5.3 out of 10 from user reviews.



Polyethylene glycol (PEG) is another common comparator. A systematic review found good evidence to recommend PEG or **Senna** as first-line laxatives for chronic constipation. In a study on children with constipation related to anorectal malformations, **Senna** was found to have a clear benefit over PEG, leading to the early termination of the study.

The following tables summarize the available quantitative data from comparative studies.

Table 1: Comparative Efficacy of Laxatives

| Laxative                          | Mean Daily Bowel<br>Frequency | Stool<br>Consistency/Ease of<br>Evacuation Scores | User Reported Positive Effect (%) |
|-----------------------------------|-------------------------------|---------------------------------------------------|-----------------------------------|
| Senna-Fibre Combination           | 0.8 (95% CI: 0.7 to 0.9)      | Significantly higher than lactulose               | 38%                               |
| Lactulose                         | 0.6 (95% CI: 0.5 to 0.7)      | -                                                 | 70%                               |
| Polyethylene Glycol<br>(PEG) 3350 | -                             | -                                                 | 63%                               |
| Bisacodyl                         | -                             | -                                                 | 39%                               |

Table 2: Cost-Effectiveness Comparison

| Laxative Comparison                         | Cost Metric              | Value                                     |  |
|---------------------------------------------|--------------------------|-------------------------------------------|--|
| Senna-Fibre Combination vs.<br>Lactulose    | Cost per stool           | 10.3p (Senna-Fibre) vs. 39.7p (Lactulose) |  |
| Senna vs. Polyethylene Glycol<br>(PEG) 3350 |                          | Senna (8.8 mg/5 mL): ~                    |  |
|                                             | Price per unit (generic) | 0.06/mL;PEG3350:0.06/mL;PEG3350:          |  |
|                                             |                          | 0.04/gram                                 |  |
|                                             | Price per unit (generic) | Senna (8.8 mg/5 mL): ~                    |  |
| Senna vs. Bisacodyl                         |                          | 0.06/mL; Bisacodyl(5mg): 0.06/mL; Bisac   |  |
|                                             |                          | 0.07/each                                 |  |

# **Experimental Protocols**

# Validation & Comparative

Check Availability & Pricing

The evaluation of laxative efficacy is conducted through rigorous clinical trials. The following outlines a typical experimental protocol for a randomized controlled trial (RCT) comparing different laxatives for chronic constipation.

Objective: To compare the efficacy and safety of a **Senna**-based laxative versus a comparator (e.g., PEG, lactulose, or bisacodyl) in adults with chronic idiopathic constipation.

Study Design: A multi-center, randomized, double-blind, parallel-group study.

### Participant Selection:

- Inclusion Criteria:
  - Adults aged 18-75 years.
  - Diagnosis of chronic idiopathic constipation according to Rome IV criteria (must include two or more of the following: straining during >25% of defecations, lumpy or hard stools in >25% of defecations, sensation of incomplete evacuation for >25% of defecations, etc.).
  - Willingness to provide informed consent and adhere to study procedures.
- Exclusion Criteria:
  - Known or suspected bowel obstruction or ileus.
  - History of inflammatory bowel disease.
  - Current use of medications known to cause constipation that cannot be stopped.
  - Pregnancy or lactation.
  - Known allergy to any of the study medications.

### Intervention:

- Treatment Arms:
  - Senna-based laxative (standardized daily dose).
  - Comparator laxative (e.g., PEG 3350, 17g daily).
  - o Placebo.







• Duration: A 2-week run-in period followed by a 4-week treatment period.

#### Outcome Measures:

- Primary Endpoint: Change from baseline in the mean number of spontaneous bowel movements (SBMs)
  per week.
- · Secondary Endpoints:
  - Change from baseline in the mean number of complete spontaneous bowel movements (CSBMs) per week.
  - Stool consistency, assessed using the Bristol Stool Form Scale.
  - Ease of stool passage, assessed using a patient-reported scale.
  - Adverse events.
  - Patient satisfaction with treatment.

Data Collection: Patients will maintain a daily electronic diary to record bowel movements, stool consistency, and any adverse events.

Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) will be used to compare the change from baseline in the mean number of SBMs per week between the treatment groups, with baseline value as a covariate.

Below is a graphical representation of a typical clinical trial workflow.





Click to download full resolution via product page

A typical workflow for a randomized controlled trial comparing laxatives.

### **Mechanisms of Action: Signaling Pathways**

The therapeutic effects of laxatives are mediated by distinct signaling pathways that influence intestinal motility and fluid secretion.

**Senna**-Based Laxatives: The active compounds in **Senna** are sennosides. These are prodrugs that are metabolized by gut bacteria into the active metabolite, rhein anthrone. Rhein anthrone then exerts its laxative effect through two primary mechanisms: stimulation of colonic motility and alteration of water and electrolyte transport.





Click to download full resolution via product page

Signaling pathway of **Senna**-based laxatives.

Polyethylene Glycol (PEG): PEG is an osmotic laxative. Its large, poorly absorbed molecules retain water in the colon through osmotic pressure. This increases the water content of the stool, making it softer and easier to pass.





Click to download full resolution via product page

Mechanism of action of Polyethylene Glycol (PEG).

Lactulose: Lactulose is a synthetic disaccharide that is not absorbed in the small intestine. In the colon, it is fermented by gut bacteria into short-chain fatty acids (SCFAs). This process has a dual effect: the SCFAs lower the colonic pH, which stimulates peristalsis, and they also act as osmotic agents, drawing water into the colon.





Click to download full resolution via product page

#### Mechanism of action of Lactulose.

Bisacodyl: Bisacodyl is a stimulant laxative that acts directly on the colon. It stimulates the enteric nerves to cause peristalsis and also increases the secretion of water and electrolytes into the colon.





Click to download full resolution via product page

Mechanism of action of Bisacodyl.

### Conclusion

**Senna**-based laxatives represent a clinically effective and highly cost-effective option for the management of constipation. Comparative studies demonstrate their favorable efficacy, particularly in combination with fiber, when compared to more expensive alternatives like lactulose. While newer agents continue to be developed, the long-standing clinical use, established efficacy, and low cost of **Senna**-based products ensure their continued relevance in the therapeutic landscape of constipation treatment. For drug development professionals, understanding the cost-effectiveness and mechanisms of these established agents provides a crucial benchmark for the development of novel and improved therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. researchgate.net [researchgate.net]
- 2. Chronic constipation in long stay elderly patients: a comparison of lactulose and a senna-fibre combination PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chronic constipation in long stay elderly patients: a comparison of lactulose and a senna-fibre combination. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Cost-Effectiveness of Senna-Based Laxatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192367#a-comparative-study-of-the-cost-effectiveness-of-senna-based-laxatives]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com